Epigenetic Target Inhibition Requires 3-Bromo-4-Methoxyphenyl Regioisomer
The 3-bromo-4-methoxyphenyl regioisomer, a structural motif directly matching the target compound's aryl ring, is critical for EZH2 inhibitory activity. The derivative 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one, incorporating this exact substitution pattern, demonstrated an EC50 of 74.9 µM against EZH2 in U937 leukemia cells [1]. Other regioisomeric or de-halogenated analogs tested in the same study showed significantly different selectivity profiles, with the 3-bromo-4-methoxyphenyl configuration being key for inducing cell death and granulocytic differentiation [1].
| Evidence Dimension | Functional Activity (EC50 for EZH2 inhibition) |
|---|---|
| Target Compound Data | EC50: 74.9 µM (measured for the symmetrical diarylpentadienone derivative bearing two 3-bromo-4-methoxyphenyl groups) [1] |
| Comparator Or Baseline | Other regioisomeric bis(bromo- and dibromo-methoxyphenyl) derivatives tested in the study; data not explicitly listed in the abstract but cited as having distinct selectivity profiles [1]. |
| Quantified Difference | The 3-bromo-4-methoxyphenyl derivative is a potent EZH2 inhibitor, while other derivatives are selective for different targets like PR-SET7 [1]. |
| Conditions | U937 human leukemia cells; Western blot analysis for histone methylation marks [1]. |
Why This Matters
Procuring the correct 3-bromo-4-methoxyphenyl precursor is essential for synthesizing these specific EZH2 inhibitor candidates, as regioisomerism critically alters epigenetic target selectivity.
- [1] Valente, S. et al. Identification of PR-SET7 and EZH2 selective inhibitors inducing cell death in human leukemia U937 cells. Epigenetics (2012). View Source
